molecular formula C₂₃₁H₃₇₃N₆₉O₇₀S₂ B612722 104041-80-7 CAS No. 104041-80-7

104041-80-7

Cat. No.: B612722
CAS No.: 104041-80-7
M. Wt: 5301.10
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Description

Calmodulin Binding Peptide 1 (CAS: 104041-80-7) is a synthetic peptide derived from the smooth muscle myosin light-chain kinase (MLCK). It exhibits high-affinity binding to calmodulin (CaM) in the picomolar (pM) range and strongly inhibits inositol trisphosphate (IP3)-induced calcium ion (Ca²⁺) release . This peptide is widely used in biochemical research to study Ca²⁺ signaling pathways, calmodulin-dependent enzyme regulation, and intracellular calcium dynamics. Its molecular formula is C₂₃₁H₃₇₃N₆₉O₇₀S₂, with a molecular weight of 5301.1 g/mol . Available stock quantities and purity levels (e.g., 546.3 g at 98.9% assay) make it accessible for experimental use .

Properties

CAS No.

104041-80-7

Molecular Formula

C₂₃₁H₃₇₃N₆₉O₇₀S₂

Molecular Weight

5301.10

sequence

One Letter Code: GVMPREETDSKTASPWKSARLMVHTVATFNSIKELNERWRSLQQLA

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Calmodulin Binding Peptide 1 is synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: In industrial settings, the production of Calmodulin Binding Peptide 1 follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography is employed for purification to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Calmodulin Binding Peptide 1 primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or other reducing agents.

Major Products:

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from disulfide bonds.

Scientific Research Applications

Calmodulin Binding Peptide 1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study protein-protein interactions, particularly those involving calmodulin.

    Biology: Helps in understanding calcium signaling pathways and the role of calmodulin in various cellular processes.

    Industry: Utilized in the production of research reagents and tools for biochemical studies.

Mechanism of Action

Calmodulin Binding Peptide 1 exerts its effects by binding to calmodulin with high affinity. This binding inhibits the interaction of calmodulin with its target proteins, such as myosin light-chain kinase. By preventing calmodulin from activating these proteins, the peptide effectively modulates calcium signaling pathways. The inhibition of inositol trisphosphate-induced calcium release is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structurally similar compounds are typically derived from calmodulin-binding domains of other proteins or modified peptides with analogous sequences. Below are key comparisons:

Peptides from Other Calmodulin-Binding Proteins

  • CaMKII-Derived Peptide: Function: Binds CaM to regulate calcium/calmodulin-dependent kinase II (CaMKII) activity. Affinity: Lower binding affinity (nanomolar range) compared to 104041-80-7 (pM range) due to differences in binding domain structure . Specificity: Exhibits Ca²⁺-dependent binding, whereas this compound may bind CaM independently of Ca²⁺ concentration in some conditions.
  • Calcineurin-Derived Peptide :

    • Function : Inhibits calcineurin phosphatase activity by competing for CaM binding.
    • Mechanism : Unlike this compound, which targets MLCK, this peptide disrupts calcineurin-NFAT signaling pathways.

Comparison with Functionally Similar Compounds

Functionally similar compounds include small-molecule CaM inhibitors and peptides targeting Ca²⁺ release mechanisms.

Small-Molecule Calmodulin Inhibitors

  • W-7 (N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide): Mechanism: Competes with CaM-binding proteins by interacting with CaM’s hydrophobic pockets. Advantage: Cell-permeable, unlike peptide-based 104041-80-6. Limitation: Lower specificity; affects multiple CaM-dependent enzymes.
  • Trifluoperazine (TFP) :

    • Application : Antipsychotic drug repurposed as a CaM antagonist.
    • Efficacy : Inhibits CaM at micromolar concentrations, significantly weaker than this compound’s pM affinity .

IP3 Receptor Antagonists

  • Xestospongin C :
    • Function : Blocks IP3 receptors directly, preventing Ca²⁺ release from the endoplasmic reticulum.
    • Comparison : Unlike this compound, which acts upstream via CaM inhibition, Xestospongin C targets the effector protein directly.

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Assay Purity (%) Key Function
This compound C₂₃₁H₃₇₃N₆₉O₇₀S₂ 5301.1 98.9 Inhibits IP3-induced Ca²⁺ release via CaM
104041-75-0 Not specified Not specified 99.7 Truncated MLCK peptide with reduced efficacy
W-7 C₁₆H₂₀ClN₃O₂S 353.87 N/A Small-molecule CaM antagonist

Research Findings and Limitations

  • Superior Affinity : this compound outperforms small-molecule inhibitors in specificity and potency, making it ideal for in vitro studies .
  • Limitations : As a peptide, it has poor cell permeability, necessitating delivery systems (e.g., liposomes) for intracellular applications.
  • Contradictory Data : Stock availability and purity for analogues (e.g., 104041-75-0) are documented , but structural details and mechanistic studies are absent in the provided evidence.

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